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molecular formula C7H4ClF3N4 B1630966 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 885461-50-7

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1630966
M. Wt: 236.58 g/mol
InChI Key: ZPRYBESGXFDOSK-UHFFFAOYSA-N
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Patent
US09238653B2

Procedure details

A mixture of 0.750 g (3.44 mmol) 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and 1.35 mL (14.46 mmol) of phosphorus oxychloride was heated under reflux for 60 minutes, during which time the pinkish solid dissolved gradually with the evolution of hydrogen chloride gas. The resultant dark red solution was distilled under reduced pressure to remove excess phosphorus oxychloride and the residue triturated with ice-water. The resultant aqueous solution was extracted with methylene chloride, the organic layer thus obtained was dried and the solvent was removed to give the desired product. Further washes of the crude residue with methylene chloride gave 0.547 g of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Yield 67.4%. The washed crude was used without purification in the next step.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6](O)[N:5]2[N:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:18])=O.Cl>>[Cl:18][C:6]1[N:5]2[N:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
CC1=NC=2N(C(=C1)O)N=C(N2)C(F)(F)F
Name
Quantity
1.35 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 minutes, during which time the pinkish solid
Duration
60 min
DISTILLATION
Type
DISTILLATION
Details
The resultant dark red solution was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove excess phosphorus oxychloride
CUSTOM
Type
CUSTOM
Details
the residue triturated with ice-water
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic layer thus obtained
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=C(N2)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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